Etoricoxib-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

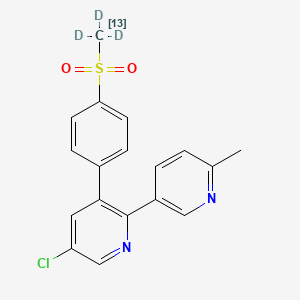

Properties

Molecular Formula |

C18H15ClN2O2S |

|---|---|

Molecular Weight |

362.9 g/mol |

IUPAC Name |

5-chloro-2-(6-methyl-3-pyridinyl)-3-[4-(trideuterio(113C)methylsulfonyl)phenyl]pyridine |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2+1D3 |

InChI Key |

MNJVRJDLRVPLFE-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Etoricoxib-13C,d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Etoricoxib-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the selective COX-2 inhibitor, Etoricoxib, in complex biological matrices. This document details its chemical properties, primary research applications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Core Concepts: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in pharmacokinetic and metabolism studies, precision and accuracy are paramount. Endogenous matrix components can interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement, which can significantly impact the reliability of the results. To correct for these matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) is employed.

This compound serves as an ideal internal standard for Etoricoxib. It is chemically identical to Etoricoxib, ensuring it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, due to the incorporation of one carbon-13 atom and three deuterium atoms, it has a distinct, higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte (Etoricoxib) and the internal standard (this compound), enabling accurate quantification of Etoricoxib.[1]

Physicochemical Properties

This compound is a stable, non-radioactive labeled analog of Etoricoxib.[1] Key quantitative data for this compound and its parent compound are summarized below.

| Property | This compound | Etoricoxib (Unlabeled) |

| Molecular Formula | C₁₇¹³CH₁₂D₃ClN₂O₂S | C₁₈H₁₅ClN₂O₂S |

| Molecular Weight | 362.85 g/mol [1][2] | 358.84 g/mol |

| Purity | >98%[3] | >99% (Pharmaceutical Grade) |

| Appearance | White Solid[4] | White or off-white powder |

| Solubility | Soluble in Methanol (Slightly)[4] | Soluble in Methanol, Ethanol, Acetone |

| CAS Number | 2748267-73-2[1] | 202409-33-4[1] |

Primary Use in Research: Bioanalytical Quantification

The principal application of this compound is as an internal standard in bioanalytical methods for the quantitative determination of Etoricoxib in biological samples such as plasma and urine.[1] These studies are fundamental in drug development and clinical research for:

-

Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Etoricoxib.

-

Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.

-

Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for patients by maintaining drug concentrations within a target therapeutic range.

-

Metabolism Studies: To identify and quantify metabolites of Etoricoxib.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis due to its ability to provide the highest accuracy and precision.

Experimental Protocol: Quantification of Etoricoxib in Human Plasma using LC-MS/MS

The following is a representative experimental protocol synthesized from established methodologies for the analysis of Etoricoxib in human plasma using this compound as an internal standard.

Materials and Reagents

-

Etoricoxib reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Etoricoxib from plasma:

-

Spiking: To a 100 µL aliquot of human plasma, add a known concentration of this compound working solution.

-

Precipitation: Add 300 µL of methanol to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| MRM Transitions | Etoricoxib: m/z 359.1 → 280.1this compound: m/z 363.1 → 282.1[5][6] |

| Collision Energy | Optimized for each transition |

Data Analysis

The concentration of Etoricoxib in the plasma samples is determined by calculating the peak area ratio of the analyte (Etoricoxib) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Etoricoxib standards against their corresponding concentrations. The concentration of Etoricoxib in the unknown samples is then interpolated from this calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Etoricoxib using this compound.

Logical Relationship of Components in Bioanalysis

Caption: Interrelationship of components in the bioanalytical method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Etoricoxib-13C,d3: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Etoricoxib-13C,d3, a stable isotope-labeled derivative of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. This document details its chemical structure, and physicochemical properties, and explores its primary application as an internal standard in bioanalytical method development for pharmacokinetic and metabolic studies of Etoricoxib.

Chemical Structure and Properties

This compound is a synthetically modified version of Etoricoxib where one carbon atom is replaced by its stable isotope, carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (d3). This labeling results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification assays.[1][2]

The fundamental chemical structure remains that of Etoricoxib, a member of the bipyridine class of compounds.[3] The IUPAC name for the unlabeled compound is 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine.[4]

Table 1: Physicochemical Properties of this compound and Etoricoxib

| Property | This compound | Etoricoxib (unlabeled) |

| Molecular Formula | C₁₇¹³CH₁₂D₃ClN₂O₂S[1][5] | C₁₈H₁₅ClN₂O₂S[6] |

| Molecular Weight | 362.85 g/mol [1][5] | 358.84 g/mol [6] |

| CAS Number | 2748267-73-2[1] | 202409-33-4[6] |

| Appearance | White Solid[7] | Off-white crystalline powder[8] |

| Solubility | Soluble in Methanol (Slightly)[7] | Insoluble in water, freely soluble in alkaline aqueous solutions[9] |

| Storage Conditions | -20°C[7] | Room Temperature |

Mechanism of Action of Etoricoxib

Etoricoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] Etoricoxib exhibits approximately 106-fold selectivity for COX-2 over COX-1, the latter of which is involved in protecting the gastric mucosa and platelet aggregation.[6] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9] The IC₅₀ values for Etoricoxib in human whole blood are 1.1 µM for COX-2 and 116 µM for COX-1.[1][10]

Metabolism and Pharmacokinetics of Etoricoxib

Etoricoxib is extensively metabolized, primarily through oxidation reactions mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[11][12] Less than 1% of the drug is excreted unchanged in the urine.[11] The primary metabolic pathway is the oxidation of the 6'-methyl group to form a 6'-hydroxymethyl derivative, which is then further oxidized to a 6'-carboxylic acid derivative, the major metabolite found in urine and feces. Other minor metabolites include the etoricoxib-1'-N-oxide.

Diagram 1: Metabolic Pathway of Etoricoxib

Caption: Metabolic pathway of Etoricoxib via oxidation.

Experimental Protocols: Bioanalytical Quantification

This compound is primarily used as an internal standard for the quantification of Etoricoxib in biological matrices like human plasma, typically by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following is a representative protocol synthesized from published methods.[5]

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

HPLC-MS/MS Method

The following table outlines a typical set of parameters for an HPLC-MS/MS method for the analysis of Etoricoxib.

Table 2: HPLC-MS/MS Parameters for Etoricoxib Quantification

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |

| Gradient | Isocratic or gradient elution (e.g., 70% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Etoricoxib: m/z 359.1 → 280.1this compound: m/z 363.1 → 282.1 (representative) |

| Linearity Range | 10 - 4000 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |

Diagram 2: Experimental Workflow for Bioanalysis

Caption: General workflow for Etoricoxib quantification in plasma.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Etoricoxib in complex biological matrices. Its chemical and physical properties are nearly identical to the parent drug, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection. The detailed methodologies and established properties outlined in this guide provide a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical trial bioanalysis.

References

- 1. scielo.br [scielo.br]

- 2. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.aijr.org [journals.aijr.org]

- 4. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Etoricoxib-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Etoricoxib-13C,d3, an isotopically labeled analog of the selective COX-2 inhibitor, Etoricoxib. This stable isotope-labeled compound is a crucial tool in pharmacokinetic studies, metabolism research, and as an internal standard for quantitative bioanalysis.

Introduction

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. Its chemical name is 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine. The introduction of stable isotopes, such as carbon-13 (¹³C) and deuterium (d), into the Etoricoxib structure provides a molecule with a distinct mass signature, enabling its differentiation from the unlabeled drug in biological matrices. This compound, with a ¹³C-labeled and tri-deuterated methylsulfonyl group, is particularly valuable for mass spectrometry-based quantification methods due to the significant mass shift from the endogenous compound.

Synthesis of this compound

The synthesis of this compound involves the introduction of the isotopic labels at a late stage of the synthesis of the parent molecule. A plausible and efficient synthetic strategy is outlined below, based on established synthetic routes for Etoricoxib and general methods for isotopic labeling.

The key steps involve the synthesis of an isotopically labeled precursor for the methylsulfonyl group, followed by its incorporation into the core structure of Etoricoxib and subsequent oxidation.

Proposed Synthetic Pathway

A common route to Etoricoxib involves the coupling of a substituted pyridine with a 4-(methylthio)phenyl derivative, followed by oxidation of the thioether to the sulfone. To introduce the ¹³C and deuterium labels, a labeled methylating agent is required.

Step 1: Synthesis of ¹³C,d₃-Methyl Iodide

The synthesis of the key labeling reagent, ¹³C,d₃-methyl iodide, can be achieved from commercially available ¹³C-labeled methanol and deuterium gas or a deuterated reagent.

Step 2: Synthesis of 4-(Methylthio-¹³C,d₃)-bromobenzene

4-Bromothiophenol can be reacted with ¹³C,d₃-methyl iodide in the presence of a base to yield the isotopically labeled thioether.

Step 3: Suzuki Coupling

A Suzuki coupling reaction between 3-bromo-5-chloropyridine and 6-methyl-2-(tributylstannyl)pyridine can be performed to construct the bipyridine core.

Step 4: Stille Coupling

The resulting 5-chloro-6'-methyl-2,3'-bipyridine is then coupled with 4-(methylthio-¹³C,d₃)-bromobenzene via a Stille coupling reaction.

Step 5: Oxidation

The final step is the oxidation of the thioether group in the coupled product to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This yields the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-(Methylthio-¹³C,d₃)-bromobenzene

To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.2 eq). The mixture is stirred at room temperature for 30 minutes. ¹³C,d₃-Methyl iodide (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-(methylthio-¹³C,d₃)-bromobenzene.

Synthesis of this compound (Final Oxidation Step)

To a solution of 5-chloro-6'-methyl-3-[4-(methylthio-¹³C,d₃)phenyl]-2,3'-bipyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C is added an oxidizing agent, for instance, m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization to yield pure this compound.

Characterization Data

The successful synthesis and purity of this compound are confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound. A typical HPLC method for Etoricoxib analysis can be adapted for the labeled analog.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Expected Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique to confirm the incorporation of the stable isotopes. The mass spectrum of this compound will show a molecular ion peak at m/z that is 4 units higher than that of unlabeled Etoricoxib.

| Parameter | Unlabeled Etoricoxib | This compound |

| Molecular Formula | C₁₈H₁₅ClN₂O₂S | C₁₇¹³CH₁₂D₃ClN₂O₂S |

| Monoisotopic Mass | 358.05 | 362.08 |

| [M+H]⁺ (m/z) | 359.06 | 363.08 |

| Key Fragments (m/z) | 280, 244, 187 | 280, 244, 187 (Fragments not containing the labeled methyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of the unlabeled compound, with the key difference being the absence of the singlet corresponding to the methylsulfonyl protons (SO₂CH₃), which is typically observed around 3.2 ppm.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methyl carbon of the sulfonyl group will be present but will appear as a multiplet due to coupling with the three deuterium atoms (¹³C-D coupling), and its chemical shift will be slightly different from the unlabeled compound. The other carbon signals will remain largely unchanged.

| Nucleus | Unlabeled Etoricoxib (Predicted δ, ppm) | This compound (Expected Observation) |

| ¹H | ~3.2 (s, 3H, -SO₂CH₃) | Signal absent |

| ¹³C | ~44.5 (-SO₂CH₃) | Signal present as a multiplet (septet) due to ¹³C-D coupling |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure the quality and identity of the final product.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis and characterization of this compound provide a vital analytical standard for the pharmaceutical industry. The outlined synthetic pathway offers a reliable method for its preparation, and the described analytical techniques are essential for confirming its identity, purity, and isotopic enrichment. This in-depth guide serves as a valuable resource for researchers and professionals involved in drug development and bioanalytical studies.

Commercial Suppliers and Technical Guide for Etoricoxib-13C,d3

For Laboratory and Research Use

This technical guide provides an in-depth overview of commercially available Etoricoxib-13C,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document is intended for researchers, scientists, and professionals in drug metabolism, pharmacokinetics (DMPK), and clinical mass spectrometry.

This compound is the deuterium and 13C labeled version of Etoricoxib.[1] Etoricoxib is a selective COX-2 inhibitor.[1][2] Stable isotope-labeled compounds are ideal as internal standards in quantitative mass spectrometry-based assays, such as therapeutic drug monitoring and metabolic flux analysis, due to their nearly identical chemical and physical properties to the unlabeled analyte.[1][3]

Commercial Suppliers and Product Specifications

A number of specialized chemical suppliers offer this compound for research purposes. The following table summarizes the product specifications from various suppliers to aid in the selection of the most suitable material for your experimental needs.

| Supplier | Product Name/Synonyms | Molecular Formula | Molecular Weight | Purity | Storage Conditions |

| MedChemExpress | This compound; MK-0663-13C,d3; L-791456-13C,d3 | C₁₇¹³CH₁₂D₃ClN₂O₂S | 362.85 | Not Specified | Room temperature in continental US; may vary elsewhere.[1] |

| Santa Cruz Biotechnology | This compound; 5-Chloro-6′-methyl-3-[4-(methylsulfonyl)phenyl]-2,3′-bipyridine-d5 | C₁₇¹³CH₁₂D₃ClN₂O₂S | 362.85 | Not Specified | Refer to Certificate of Analysis.[4] |

| BOC Sciences | Etoricoxib-[13C,d3] | Not Specified | Not Specified | ≥98%[] | Not Specified |

| Pharmaffiliates | This compound; 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine-d5 | C₁₇¹³CH₁₂D₃ClN₂O₂S | 362.85 | Not Specified | 2-8°C Refrigerator[2] |

| ShangHai ZskBio CO., LTD. | 13C,D3-Etoricoxib | Not Specified | Not Specified | >=98% HPLC[6] | Not Specified |

| Immunomart | This compound | C₁₇¹³CH₁₂D₃ClN₂O₂S | 362.85 | Not Specified | Room temperature[7] |

Experimental Protocol: Quantification of Etoricoxib in Human Plasma using HPLC-MS/MS

The following is a detailed methodology for the simultaneous determination of unlabeled etoricoxib and its stable isotope-labeled counterpart (in this case, ¹³C₆-etoricoxib, which is analogous to this compound for use as an internal standard) in human plasma. This method is adapted from a validated assay used in clinical trials.[8]

Objective: To accurately quantify the concentration of etoricoxib in human plasma samples using this compound as an internal standard (IS).

Materials:

-

Human plasma samples

-

Etoricoxib analytical standard

-

This compound (Internal Standard)

-

3M Empore 96-well solid-phase extraction (SPE) plate (C8)

-

HPLC system

-

Tandem mass spectrometer (MS/MS) with a heated nebulizer interface (e.g., PE-Sciex API-3000)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Pipette 0.5 mL of each human plasma sample into the wells of the 96-well SPE plate.

-

Add a known concentration of this compound internal standard to each sample, standard, and quality control sample.

-

Perform the solid-phase extraction procedure according to the manufacturer's protocol for the C8 plate to isolate the analyte and internal standard from plasma components.

-

Elute the purified extract for analysis.

-

-

Chromatographic Separation (HPLC):

-

Inject the extracted samples onto the HPLC system.

-

A suitable reversed-phase column (e.g., C18) should be used to chromatographically separate etoricoxib and its labeled internal standard from other potential interferences.

-

The mobile phase composition and gradient should be optimized to achieve good peak shape and separation.

-

-

Detection (Tandem Mass Spectrometry):

-

Analyze the column eluent using an HPLC-MS/MS system.

-

Utilize a heated nebulizer interface, with the temperature set to approximately 500°C.[8]

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both etoricoxib and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the etoricoxib to the peak area of the this compound internal standard against the known concentrations of the calibration standards.

-

Determine the concentration of etoricoxib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation:

-

The method should be validated for linearity, precision, accuracy, and recovery.

-

For example, intraday precision for etoricoxib quantification has been reported to be ≤7.8% relative standard deviation (RSD) with an accuracy within 3.4% over a range of 5 to 2500 ng/mL.[8]

-

The extraction recovery for both the analyte and the internal standard should be consistent and preferably >70%.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of etoricoxib in plasma samples.

Caption: Workflow for Etoricoxib Quantification in Plasma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]

- 4. scbt.com [scbt.com]

- 6. Etoricoxib suppliers & manufacturers in China [m.chemicalbook.com]

- 7. immunomart.com [immunomart.com]

- 8. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Etoricoxib: A Technical Guide for Researchers

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. In the realm of drug development and clinical research, the use of isotopically labeled analogues of pharmaceutical compounds is indispensable. This technical guide provides an in-depth overview of the isotopic labeling of Etoricoxib, its significance, and detailed methodologies for its application in research settings. The primary focus is on the use of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), as well as the radioisotope carbon-14 (¹⁴C), to trace, quantify, and metabolically profile Etoricoxib.

The Significance of Isotopically Labeled Etoricoxib

The introduction of isotopic labels into the Etoricoxib molecule offers several critical advantages for researchers and drug development professionals:

-

Internal Standards for Bioanalysis: Deuterated or ¹³C-labeled Etoricoxib serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These labeled compounds co-elute with the unlabeled drug, experience similar ionization effects in the mass spectrometer, and are readily distinguishable by their mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification of Etoricoxib in complex biological matrices like plasma and urine.

-

Pharmacokinetic and Bioavailability Studies: Isotopically labeled Etoricoxib is instrumental in conducting pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. By administering a labeled version of the drug, researchers can track its fate in the body over time, providing crucial data on its bioavailability, half-life, and clearance.[3][4]

-

Metabolism Studies: The use of ¹⁴C-labeled Etoricoxib allows for comprehensive profiling of its metabolites.[4] By tracing the radioactive label, all metabolites, including those present at very low concentrations, can be detected and quantified in various biological samples. This is essential for understanding the metabolic pathways of the drug and identifying any potentially active or toxic metabolites.

-

Drug-Drug Interaction Studies: Labeled Etoricoxib can be used to investigate potential drug-drug interactions. By co-administering labeled Etoricoxib with another drug, researchers can assess whether the metabolism and clearance of Etoricoxib are altered, providing insights into potential interactions at the metabolic enzyme level.

Synthesis of Isotopically Labeled Etoricoxib

While detailed, step-by-step synthetic protocols for commercially available isotopically labeled Etoricoxib standards (e.g., Etoricoxib-d3, -d4) are often proprietary, the general principles of isotopic labeling involve the use of deuterated or ¹³C-enriched starting materials or reagents in the synthetic pathway. For instance, a patent for deuterium-enriched Etoricoxib describes the potential for deuterium substitution at various positions in the molecule. The synthesis of ¹¹C-labeled Etoricoxib has been reported to be a complex process with low yields.

Applications and Experimental Protocols

Use of Deuterated Etoricoxib as an Internal Standard in Bioanalytical Methods

Significance: To ensure the accuracy and precision of Etoricoxib quantification in biological samples, a stable isotope-labeled internal standard is crucial. Etoricoxib-d3 and Etoricoxib-d4 are commonly used for this purpose in LC-MS/MS assays.

Experimental Protocol: Quantification of Etoricoxib in Human Plasma using UPLC-MS/MS with Etoricoxib-d4 as an Internal Standard

This protocol is a composite based on validated methods described in the literature.

a. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Etoricoxib-d4 internal standard working solution (e.g., 500 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

b. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent.

-

Mobile Phase: Gradient elution with A: 2 mM ammonium acetate in water and B: Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500) with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Etoricoxib: m/z 359.0 → 280.1

-

Etoricoxib-d3: m/z 362.0 → 280.2

-

c. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte (Etoricoxib) to the internal standard (Etoricoxib-d4).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.

Workflow for Bioanalytical Quantification of Etoricoxib

References

Understanding the Mass Shift in Etoricoxib-13C,d3 Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles behind the mass shift observed in the mass spectrometry of Etoricoxib and its stable isotope-labeled internal standard, Etoricoxib-13C,d3. Understanding this mass shift is critical for the development of robust and accurate bioanalytical methods for drug quantification in various matrices. This guide provides a comprehensive overview of the underlying concepts, detailed experimental protocols, and quantitative data to facilitate the application of this technique in a laboratory setting.

The Principle of Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] The SIL-IS is a form of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., replacing 12C with 13C, or 1H with 2H or Deuterium, d).[][3] this compound is such a standard, where a combination of carbon-13 and deuterium atoms have been incorporated into the Etoricoxib structure.[3]

The key principle is that the SIL-IS is chemically identical to the analyte of interest (Etoricoxib) and therefore exhibits the same physicochemical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time.[4] However, due to the incorporation of heavier isotopes, the SIL-IS has a higher mass than the unlabeled analyte. This deliberate difference in mass, or "mass shift," allows the mass spectrometer to distinguish between the analyte and the internal standard.[4]

Any sample loss or variability during sample preparation, as well as fluctuations in the mass spectrometer's performance (instrumental drift), will affect both the analyte and the SIL-IS to the same extent.[1][5] By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, accurate quantification can be achieved, as this ratio will remain constant despite experimental variations.

Quantitative Data: Mass-to-Charge Ratios of Etoricoxib and its Isotopically Labeled Analogs

The following table summarizes the mass-to-charge ratios (m/z) for the protonated molecules [M+H]+ of Etoricoxib and its commonly used stable isotope-labeled internal standards as reported in various studies. This data is crucial for setting up the mass spectrometer to monitor the correct ions for quantification.

| Compound | Molecular Formula | [M+H]+ (m/z) | Monitored Transition (MRM) | Reference |

| Etoricoxib | C18H15ClN2O2S | 359.15 | 359.15 > 279.10 | [6][7] |

| Etoricoxib-d4 | Not Specified | 363.10 | 363.10 > 282.10 | [6][7] |

| Etoricoxib-d3 | Not Specified | 362.0 | 362.0 > 280.2 | [8][9] |

| Etoricoxib-13C6 | Not Specified | Not Specified | Not Specified | [10] |

| Etoricoxib-d6 | Not Specified | 365.1 | 365.1 > 286.1 | [11] |

Note: The exact m/z can vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of Etoricoxib in human plasma using a stable isotope-labeled internal standard, based on common practices found in the literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Etoricoxib from plasma samples.[6][7]

-

Aliquoting: Transfer a small volume (e.g., 100 µL) of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard solution (at a known concentration) to the plasma sample.

-

Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as methanol or acetonitrile, to the plasma sample to precipitate the proteins.[6][7][11]

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted samples are then analyzed using an LC-MS/MS system.

-

Chromatographic Separation:

-

Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used for the separation of Etoricoxib.[8][11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[8][12]

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[8]

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected onto the column.

-

-

Mass Spectrometric Detection:

-

Ionization Source: An electrospray ionization (ESI) source operating in positive ion mode is generally used for Etoricoxib analysis.[6][7][12]

-

Analysis Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6][7][11]

-

MRM Transitions: The instrument is set to monitor the specific precursor-to-product ion transitions for both Etoricoxib and this compound. For example, for Etoricoxib, the transition m/z 359.15 > 279.10 is monitored.[6][7] A corresponding shifted transition would be monitored for this compound.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of quantifying Etoricoxib using an isotopically labeled internal standard and highlights the importance of the mass shift.

Caption: Workflow for the quantification of Etoricoxib using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard in mass spectrometry relies on the deliberate and precise mass shift created by isotopic labeling. This technical guide has provided a comprehensive overview of the principles, quantitative data, and experimental protocols associated with this analytical technique. By understanding and effectively implementing these methods, researchers can achieve highly accurate and reliable quantification of Etoricoxib in complex biological matrices, which is essential for pharmacokinetic, bioequivalence, and other drug development studies.[6][7][10]

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Decoding the Certificate of Analysis for Etoricoxib-13C,d3: A Technical Guide

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Etoricoxib-13C,d3 is a critical document that guarantees the identity, purity, and quality of the material. This guide provides an in-depth interpretation of a typical CoA for this compound, complete with data presentation, detailed experimental protocols, and visualizations to aid in understanding the analytical workflow and molecular characteristics.

Understanding the Core Data: A Summary

A Certificate of Analysis for this compound quantifies several key parameters to ensure its suitability as an internal standard or for other research applications. The following tables summarize the kind of data you would typically find on a CoA.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 2748267-73-2 (Labeled) |

| Unlabeled CAS | 202409-33-4 |

| Molecular Formula | C₁₇¹³CH₁₂D₃ClN₂O₂S |

| Molecular Weight | 362.85 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

| Storage Conditions | -20°C for long-term storage |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D, ≥99 atom % ¹³C |

| Residual Solvents | GC-HS | Conforms to USP <467> |

| ¹H NMR | NMR Spectroscopy | Conforms to Structure |

| Mass Spectrum | Mass Spectrometry | Consistent with Structure |

In-Depth Experimental Protocols

The specifications presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of the this compound by separating it from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.01M potassium dihydrogen phosphate, pH 3.5) and an organic solvent like acetonitrile and methanol. A common ratio could be 40:15:45 (v/v/v) of buffer:acetonitrile:methanol.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection Wavelength : UV detection at 235 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : Maintained at 30°C.

-

Procedure : A solution of this compound is prepared in the mobile phase. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation : A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode is common for this type of molecule.

-

Analysis Mode : Full scan mode to determine the molecular ion peak and Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions : For this compound, a typical transition would be m/z 363.1 -> 282.1, while for unlabeled Etoricoxib it would be m/z 359.1 -> 280.1.

-

Procedure : A dilute solution of the compound is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions. The isotopic enrichment is determined by comparing the intensity of the mass peak for the labeled compound to any residual unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm that the chemical structure of the compound is consistent with that of Etoricoxib.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

-

Procedure : The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of these signals are compared to a reference spectrum of Etoricoxib to confirm the structure. The absence of a signal corresponding to the methyl protons confirms the deuterium labeling.

Visualizing the Process and Structure

To further clarify the analytical workflow and the molecular identity of this compound, the following diagrams are provided.

Note on the Structure Diagram: The DOT language is not ideally suited for rendering complex chemical structures. The diagram above conceptually indicates the location of the isotopic labels. In this compound, the single carbon atom of the methyl group in the methylsulfonyl moiety is replaced by a Carbon-13 isotope, and the three hydrogen atoms of the same methyl group are replaced by deuterium atoms.

This comprehensive guide provides the necessary tools to interpret a Certificate of Analysis for this compound, enabling researchers to confidently use this material in their studies. The combination of tabulated data, detailed methodologies, and clear visualizations ensures a thorough understanding of the product's quality and characteristics.

Etoricoxib-13C,d3: An In-Depth Technical Guide to Safety and Handling

Disclaimer: No specific safety data sheet (SDS) or comprehensive handling guidelines for Etoricoxib-13C,d3 are publicly available. This guide is based on the available safety information for the non-labeled parent compound, Etoricoxib. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment and consult with their institution's safety office before handling this compound.

Introduction

This compound is a stable isotope-labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that is a selective inhibitor of cyclooxygenase-2 (COX-2). Stable isotope-labeled compounds are primarily used as internal standards in quantitative bioanalytical assays. While the isotopic labeling is unlikely to alter the chemical reactivity and toxicity significantly, adherence to strict safety protocols is essential due to the pharmacological activity of the parent compound.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Etoricoxib and its deuterated analogue.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | [1] |

| Molecular Formula | C₁₈H₁₂D₃ClN₂O₂S | [2] |

| Molecular Weight | 361.9 g/mol | [1] |

| CAS Number | 850896-71-8 | [1] |

| Appearance | Solid | [1] |

Toxicological Data

Toxicological data for Etoricoxib provides insight into the potential hazards associated with its isotopically labeled form.

| Test | Species | Route | Result | Source |

| Repeated Dose Toxicity | Rat | Ingestion | NOAEL: >= 9,000 mg/kg (for Cellulose component) | [3] |

| Target Organs | - | Ingestion | Kidney, Liver, Gastrointestinal tract | [3] |

| Carcinogenicity | - | Inhalation | Suspected of causing cancer | [4] |

| Reproductive Toxicity | - | - | Suspected of damaging the unborn child | [4] |

Safety and Handling Guidelines

Based on the safety data sheets for Etoricoxib formulations, the following guidelines are recommended for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure.

References

Probing Drug Metabolism: A Technical Guide to Exploratory Studies Using Etoricoxib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled compound, Etoricoxib-13C,d3, in drug metabolism studies. By incorporating a stable isotope label, researchers can precisely trace the metabolic fate of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of these advanced research methodologies.

Introduction to Etoricoxib Metabolism and the Role of Stable Isotopes

Etoricoxib is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3] The major metabolic pathways involve the oxidation of the 6'-methyl group to form 6'-hydroxymethyl-etoricoxib, which is then further oxidized to a 6'-carboxylic acid derivative.[4][5] Other minor metabolites have also been identified. Understanding these pathways is crucial for assessing the drug's efficacy, safety, and potential for drug-drug interactions.

Stable isotope labeling, using compounds like this compound, offers a powerful tool for these investigations. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for human studies.[6] By replacing specific carbon and deuterium atoms in the Etoricoxib molecule, researchers can differentiate the administered drug and its metabolites from endogenous compounds using mass spectrometry, enabling precise quantification and structural elucidation.[6]

Experimental Protocols

A central component of utilizing this compound in metabolism studies is the ability to accurately and simultaneously measure both the labeled and unlabeled forms of the drug and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice for this purpose.[7]

Biological Sample Preparation

The following protocol outlines a typical procedure for extracting Etoricoxib and its labeled counterpart from human plasma for HPLC-MS/MS analysis.[7]

Materials:

-

Human plasma samples

-

Etoricoxib and this compound standards

-

Methylated internal standard

-

3M Empore 96-well plate (C8)

-

Solvents for extraction and reconstitution

Procedure:

-

Aliquots of 0.5 mL of human plasma are prepared.

-

A methylated internal standard is added to each plasma sample.

-

The samples are loaded onto a 3M Empore 96-well plate (C8) for solid-phase extraction.

-

The plate is washed to remove interfering substances.

-

Etoricoxib, this compound, and the internal standard are eluted from the plate.

-

The resulting extracts are then analyzed by HPLC-MS/MS.

HPLC-MS/MS Analysis

Instrumentation:

-

PE-Sciex API-3000 HPLC-MS/MS system (or equivalent)

-

Heated nebulizer interface (set to 500°C)

Chromatographic Conditions:

-

The specific column and mobile phase composition should be optimized to achieve good separation of Etoricoxib and its metabolites.

Mass Spectrometric Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its labeled analog.

-

Specific precursor-to-product ion transitions are monitored for Etoricoxib and this compound.

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard, such as a methylated analog of Etoricoxib, allows for accurate quantification of both unlabeled and 13C-labeled Etoricoxib. The following tables summarize the validation parameters for a typical HPLC-MS/MS method.[7]

Table 1: Calibration Curve Ranges for Etoricoxib and Etoricoxib-13C6 [7]

| Analyte | Calibration Curve Range (ng/mL) |

| Etoricoxib (in the presence of low concentration Etoricoxib-13C6) | 5 to 2500 |

| Etoricoxib (in the presence of similar concentration Etoricoxib-13C6) | 0.5 to 250 |

| Etoricoxib-13C6 | 0.5 to 250 |

Table 2: Intraday Precision and Accuracy for Etoricoxib Quantification [7]

| Concentration Range (ng/mL) | Relative Standard Deviation (RSD) | Accuracy (%) |

| 5 to 2500 | ≤ 7.8% | Within 3.4% |

| 0.5 to 250 | ≤ 10.8% | Within 4% |

Table 3: Within-Batch Precision and Accuracy for Etoricoxib-13C6 Quantification [7]

| Concentration Range (ng/mL) | Relative Standard Deviation (RSD) | Accuracy (%) |

| 0.5 to 250 | ≤ 8.3% | Within 2.3% |

Table 4: Extraction Recoveries [7]

| Compound | Extraction Recovery |

| Etoricoxib | >70% |

| Etoricoxib-13C6 | >70% |

| Methylated Internal Standard | >70% |

Visualizing Metabolic Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing the complex processes involved in drug metabolism studies. The following diagrams were created using the DOT language to illustrate the metabolic pathway of Etoricoxib and a typical experimental workflow.

References

- 1. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. rroij.com [rroij.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Etoricoxib in Human Plasma Using Etoricoxib-13C,d3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, sensitive, and high-throughput Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Etoricoxib in human plasma. The method utilizes a stable isotope-labeled internal standard, Etoricoxib-13C,d3, to ensure accuracy and precision. A simple protein precipitation technique is employed for sample preparation, allowing for a rapid turnaround time suitable for pharmacokinetic studies and clinical trials. The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, classified as a non-steroidal anti-inflammatory drug (NSAID), used for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Accurate quantification of Etoricoxib in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays.[1][3] This note describes a complete protocol for the determination of Etoricoxib in human plasma using this compound as the internal standard (IS), which closely mimics the analyte's behavior during extraction and ionization, thereby improving data quality.[4] The described method is optimized for a fast analysis time of approximately 2 minutes per sample.[5]

Experimental Protocols

Chemicals and Reagents

-

Etoricoxib reference standard (>99% purity)

-

This compound (>98% isotopic purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (Analytical grade)

-

Ultrapure Water

-

Drug-free Human Plasma (with K2-EDTA as anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Etoricoxib and this compound in methanol to obtain 1 mg/mL stock solutions. Store at -20°C.[6]

-

Working Standard Solutions: Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with 50:50 (v/v) methanol/water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL.

Calibration Standards and Quality Controls

-

Calibration Curve (CC) Standards: Prepare CC standards by spiking 5 µL of the appropriate Etoricoxib working solution into 95 µL of blank human plasma. A typical calibration range is 10.00 to 4000.00 ng/mL.[5]

-

Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.

-

Add 300 µL of cold methanol to precipitate plasma proteins.[1][7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 50x2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.05% Formic Acid in Water[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.400 mL/min[1] |

| Gradient | 30% B to 95% B over 1.0 min, hold at 95% B for 0.5 min, return to 30% B and re-equilibrate for 0.5 min |

| Total Run Time | 2.0 minutes[5] |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp.| 450°C |

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Etoricoxib | 359.15 | 279.10 | 100 | 25 |

| This compound | 363.15 | 282.10 | 100 | 25 |

Note: The MRM transition for the internal standard is based on the stable isotope-labeled Etoricoxib-d4, which has a similar mass shift to this compound.[1][5][7]

Method Validation and Results

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8]

Linearity

The calibration curve was linear over the concentration range of 10.00 to 4000.39 ng/mL.[5] A weighted (1/x²) linear regression was used for quantification.

Table 3: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 10.00 - 4000.39 ng/mL |

| Regression Model | Weighted (1/x²) Linear Regression |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four levels.

Table 4: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 10.00 | < 15% | ± 20% | < 15% | ± 20% |

| Low | 30.00 | < 10% | ± 15% | < 10% | ± 15% |

| Mid | 800.00 | < 10% | ± 15% | < 10% | ± 15% |

| High | 3200.00 | < 10% | ± 15% | < 10% | ± 15% |

Data based on typical acceptance criteria. Actual results show precision (CV) values ranging from 0.64% to 16.67% and accuracy (bias) from -4.19% to 7.04%.[1]

Stability

Etoricoxib was demonstrated to be stable in human plasma under various conditions, including short-term storage at room temperature (24 hours), long-term storage at -20°C (94 days), and after multiple freeze-thaw cycles (7 cycles).[1] Processed samples were stable in the autosampler for at least 48 hours.[1]

Visualizations

Caption: Overall workflow for the LC-MS/MS analysis of Etoricoxib in human plasma.

Caption: Visualization of the MRM transitions for Etoricoxib and its internal standard.

Conclusion

The LC-MS/MS method described provides a fast, sensitive, and reliable approach for the quantification of Etoricoxib in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets all validation criteria, ensuring its utility for pharmacokinetic and bioequivalence studies in drug development.

References

- 1. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. METHOD DEVELOPMENT, VALIDATION AND PLASMA ANALYSIS OF ETORICOXIB USING LC-MS/MS IN INDIAN HEALTHY HUMAN VOLUNTEERS [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Notes: Quantitative Analysis of Etoricoxib in Human Plasma using Etoricoxib-13C,d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Etoricoxib in human plasma samples. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for treating pain and inflammation associated with various conditions.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. This method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. To ensure the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard, Etoricoxib-13C,d3, is utilized.[2] The protocol covers sample preparation using protein precipitation, detailed instrumental analysis conditions, and method validation parameters.

Mechanism of Action

Etoricoxib selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme.[3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][4] Unlike non-selective NSAIDs, its high selectivity for COX-2 over COX-1 reduces the risk of certain gastrointestinal side effects.[5][6]

Caption: Etoricoxib's selective inhibition of the COX-2 enzyme.

Experimental Protocol

This protocol is designed for the efficient and accurate quantification of Etoricoxib in plasma. The use of this compound as an internal standard (IS) corrects for variations during sample preparation and instrumental analysis.

Materials and Reagents

-

Analytes: Etoricoxib (reference standard), this compound (internal standard)[2]

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade)

-

Water: Deionized or Milli-Q water

-

Plasma: Blank human plasma (K2-EDTA)

-

Equipment: LC-MS/MS system, analytical balance, centrifuges, vortex mixer, calibrated pipettes

Solution Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Etoricoxib and this compound in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.[7]

-

Working Solutions: Prepare intermediate and working standard solutions of Etoricoxib by serial dilution of the stock solution with 50:50 acetonitrile/water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

Calibration Standards and Quality Controls (QC)

Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the Etoricoxib working solutions into blank human plasma. A typical concentration range is 10 to 4000 ng/mL.[8][9]

| Sample Type | Concentration (ng/mL) |

| CC Standard 1 | 10 (LLOQ) |

| CC Standard 2 | 25 |

| CC Standard 3 | 100 |

| CC Standard 4 | 500 |

| CC Standard 5 | 1000 |

| CC Standard 6 | 2000 |

| CC Standard 7 | 4000 (ULOQ) |

| Low QC (LQC) | 30 |

| Medium QC (MQC) | 800 |

| High QC (HQC) | 3000 |

Plasma Sample Preparation (Protein Precipitation)

The protein precipitation method is recommended for its simplicity and high throughput.[8]

-

Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Spike IS: Add 300 µL of the cold this compound working solution (in acetonitrile) to each tube.

-

Vortex: Vortex mix the tubes for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to an HPLC vial.

-

Inject: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation and analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following tables provide typical starting conditions for LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 - 0.6 mL/min[10][11] |

| Gradient | Isocratic or gradient elution optimized for separation |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 30 - 40 °C |

| Run Time | 2 - 7 minutes[8] |

Mass Spectrometry (MS) Parameters

Analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive mode.[8][9]

| Parameter | Etoricoxib (Analyte) | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 359.1[8][12] | m/z 362.0[10] or 363.1[8] |

| Product Ion (Q3) | m/z 280.1[12] or 279.1[8] | m/z 280.2[10] or 282.1[8] |

| Dwell Time | 100-200 ms | 100-200 ms |

| Source Temp. | ~500 °C[13] | ~500 °C[13] |

Note: The exact m/z for the internal standard depends on the specific labeling pattern (e.g., d3 vs d4).

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte (Etoricoxib) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.[14]

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The table below summarizes typical acceptance criteria for key validation parameters.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% CV[14] |

| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ)[8] |

| Precision (CV%) | Within-run and between-run precision ≤ 15% (≤ 20% at LLOQ)[8][15] |

| Recovery | Consistent, precise, and reproducible (typically >70%)[11][13] |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage) with deviation < 15%[7][8][11] |

This comprehensive protocol provides a robust framework for the quantitative analysis of Etoricoxib in plasma, ensuring reliable data for clinical and research applications.

References

- 1. Etoricoxib - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 5. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of unlabeled and carbon-13-labeled etoricoxib, a new cyclooxygenase-2 inhibitor, in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Etoricoxib in Urine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib in human urine. The methodologies described herein utilize a labeled internal standard for accurate and precise quantification, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with various conditions.[1] Monitoring its excretion in urine is crucial for pharmacokinetic and metabolic studies. Etoricoxib is extensively metabolized, with only about 1% of the oral dose being excreted unchanged in the urine.[1][2] Therefore, a sensitive and robust analytical method is required for its quantification in this biological matrix. The use of a stable isotope-labeled internal standard, such as Etoricoxib-d4, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Experimental Protocols

This section details the recommended protocols for sample preparation and LC-MS/MS analysis of Etoricoxib in human urine.

Materials and Reagents

-

Etoricoxib reference standard

-

Etoricoxib-d4 (or other suitable labeled internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free, for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges (e.g., C8/Cation mixed-mode) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

Effective sample preparation is critical for removing matrix interferences and concentrating the analyte of interest. Two common methods are presented below.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies used for Etoricoxib analysis in biological fluids.[3]

-

Conditioning: Condition a mixed-mode (C8/Cation) SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: To 1 mL of urine sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Etoricoxib-d4 in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a modification of established LLE methods for drug analysis in plasma.[4]

-

Aliquotting: To 1 mL of urine sample in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Etoricoxib-d4 in methanol).

-

Basification: Add 100 µL of 0.1 M sodium hydroxide solution to basify the sample.

-

Extraction: Add 3 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Etoricoxib. These may require optimization based on the specific instrumentation used.

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Etoricoxib: m/z 359.1 → 280.1 Etoricoxib-d4: m/z 363.1 → 282.1 |

| Collision Energy | Optimized for the specific instrument (typically 20-30 eV) |

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on validated methods for Etoricoxib in biological matrices.[1]

Table 3: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |